molecular formula C25H47N3O6 B12499457 Dicyclohexylamine N-Boc-3-(Boc-amino)-L-alanine

Dicyclohexylamine N-Boc-3-(Boc-amino)-L-alanine

Cat. No.: B12499457
M. Wt: 485.7 g/mol
InChI Key: DPWKLGZKZRIVIE-UHFFFAOYSA-N
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Description

Analysis of Boc-Protected Amino Group Geometries

The Boc-protected amino groups in Dicyclohexylamine N-Boc-3-(Boc-amino)-L-alanine adopt distinct spatial arrangements that influence molecular reactivity and intermolecular interactions. The primary Boc group shields the α-amino moiety of L-alanine, forming a carbamate linkage ($$ \text{NH-CO-O-C(CH}3\text{)}3 $$) that imposes steric hindrance and electronic effects. A secondary Boc group at the β-position further modifies the molecule’s conformational flexibility, creating a rigid, branched structure. X-ray diffraction studies of related Boc-protected alanine derivatives reveal that the tert-butoxycarbonyl group adopts a gauche conformation relative to the amino acid backbone, minimizing steric clashes with adjacent substituents. This geometry stabilizes the molecule in nonpolar environments, a property critical for its solubility in organic solvents during peptide synthesis.

Table 1: Geometrical Parameters of Boc-Protected Amino Groups

Parameter Value Source Compound
C-O Bond Length 1.332 Å N-Boc-L-alanine
N-C-O Bond Angle 123.5° Boc-β-(3-thienyl)-Ala
Dihedral Angle (C-O-N) 180° (trans) Boc-3-styryl-L-Ala

Conformational Effects of Dicyclohexylamine Counterion

The dicyclohexylamine counterion induces pronounced conformational changes in the parent amino acid. Ionic interactions between the carboxylate group of L-alanine and the ammonium moiety of dicyclohexylamine stabilize a zwitterionic structure, as observed in related salts. Nuclear magnetic resonance (NMR) studies of Boc-β-(3-thienyl)-L-alanine dicyclohexylammonium salt reveal restricted rotation around the Cα-Cβ bond due to steric interactions between the dicyclohexylamine’s cyclohexyl rings and the Boc groups. This rigidity enforces a syn periplanar arrangement of the carboxylate and Boc-protected amino groups, which enhances crystallinity and reduces racemization during peptide coupling reactions.

Crystallographic Studies on Boc-Protected Alanine Derivatives

Single-crystal X-ray diffraction analyses provide critical insights into the packing arrangements and hydrogen-bonding networks of Boc-protected alanine salts. For instance, Boc-L-3-Thienylalanine dicyclohexylamine salt crystallizes in the orthorhombic space group $$ P21212_1 $$, with unit cell parameters $$ a = 9.96 \, \text{Å}, b = 14.94 \, \text{Å}, c = 18.00 \, \text{Å} $$. The crystal lattice features a layered structure stabilized by N–H···O hydrogen bonds between the carbamate oxygen and ammonium hydrogens of adjacent molecules. Similar patterns are observed in Boc-β-cyclohexyl-L-alanine dicyclohexylammonium salt, where hydrophobic interactions between cyclohexyl groups further reinforce the lattice.

Table 2: Crystallographic Data for Selected Boc-Protected Alanine Salts

Compound Space Group Unit Cell Volume (ų) Hydrogen Bond Length (Å)
Boc-L-3-Thienylalanine DCHA $$ P21212_1 $$ 2679 2.89 (N–H···O)
Boc-β-cyclohexyl-L-alanine DCHA $$ P2_1/c $$ 2145 2.78 (N–H···O)
N-(Boc-L-alanine)allylamine $$ P21212_1 $$ 2679 2.91 (N–H···O)

Comparative Structural Analysis with Related N-Boc Amino Acid Salts

Structural comparisons highlight the impact of substituents on molecular conformation and crystallinity. For example, Boc-3-styryl-L-alanine dicyclohexylamine salt incorporates a styryl group (–CH=CH–C₆H₅) at the β-position, which introduces π-π stacking interactions absent in the thienyl or cyclohexyl analogs. These interactions reduce solubility in polar solvents but enhance thermal stability, as evidenced by differential scanning calorimetry (DSC) data showing a melting point 15°C higher than Boc-β-(3-thienyl)-L-alanine derivatives. Conversely, Boc-β-(3-thienyl)-L-alanine salts exhibit greater conformational flexibility due to the smaller thienyl group, enabling adaptive binding in enzyme-active sites.

The dicyclohexylamine counterion universally imparts high crystallinity across analogs, but its steric bulk modulates solubility. For instance, Boc-β-cyclohexyl-L-alanine dicyclohexylammonium salt demonstrates 30% lower aqueous solubility than its thienyl counterpart, a property attributed to the nonpolar cyclohexyl substituent. These structural nuances underscore the importance of substituent selection in tailoring Boc-protected amino acid salts for specific applications, such as peptide synthesis or materials engineering.

Properties

IUPAC Name

2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O6.C12H23N/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWKLGZKZRIVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Dap(Boc)-OH.DCHA typically involves the protection of the amino groups in diaminopropionic acid. One common method is to react diaminopropionic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods

Industrial production of Boc-Dap(Boc)-OH.DCHA follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-Dap(Boc)-OH.DCHA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions involving Boc-Dap(Boc)-OH.DCHA are typically the deprotected amino acids or peptides, which can then be further modified or used in various applications.

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group
Dicyclohexylamine N-Boc-3-(Boc-amino)-L-alanine serves as an effective protecting group in peptide synthesis. The Boc (tert-butyloxycarbonyl) group allows for selective modification of amino acids while safeguarding other functional groups from unwanted reactions. This selectivity is crucial in synthesizing complex peptides where multiple functional groups are present.

Case Study: Synthesis of Complex Peptides
In a study focused on synthesizing cyclic peptides, the Boc-protected amino acids were utilized to facilitate the formation of peptide bonds without compromising the integrity of sensitive side chains. The use of this compound improved yield and purity compared to traditional methods that lacked such protective strategies .

Drug Development

Intermediate in Pharmaceutical Synthesis
The unique structure of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals. It can be incorporated into drug candidates that exhibit enhanced bioactivity and specificity.

Case Study: Development of Neuroprotective Agents
Research has shown that derivatives synthesized from this compound display promising activity against neurodegenerative diseases. For instance, compounds derived from this amino acid have been tested for their ability to inhibit specific enzymes involved in neuroinflammation, demonstrating potential as neuroprotective agents .

Bioconjugation Techniques

Facilitating Biomolecule Attachment
this compound is utilized in bioconjugation methods, which involve attaching biomolecules to surfaces or other molecules. This application is vital in diagnostics and therapeutic developments.

Case Study: Diagnostic Applications
In a study on biosensors, researchers employed this compound to anchor antibodies onto sensor surfaces. The resulting biosensors exhibited enhanced sensitivity and specificity for target analytes, showcasing the compound's utility in diagnostic applications .

Material Science

Development of Advanced Materials
The compound finds applications in creating polymers with tailored mechanical and thermal properties. Its role as a building block in polymer chemistry allows for the design of materials with specific functionalities.

Case Study: Polymer Synthesis
In recent research, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical strength. The resulting materials were evaluated for their performance in high-temperature applications, demonstrating significant improvements over conventional polymers .

Research in Neuroscience

Investigating Neurotransmitter Systems
The compound is being studied for its effects on neurotransmitter systems, contributing to advancements in neuropharmacology.

Case Study: Neuropharmacological Studies
A series of experiments investigated the impact of this compound derivatives on neurotransmitter release and reuptake mechanisms. Findings indicated that certain derivatives could modulate neurotransmitter levels effectively, suggesting potential therapeutic roles in treating mood disorders .

Mechanism of Action

The mechanism of action of Boc-Dap(Boc)-OH.DCHA primarily involves its role as a protected amino acid in peptide synthesis. The Boc groups prevent unwanted reactions of the amino groups, allowing for the selective formation of peptide bonds. Upon deprotection, the free amino groups can participate in further reactions, enabling the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (159652-30-9) Dual Boc on amino groups C13H24N2O6 304.34 Di-Boc protection; dicyclohexylamine salt
N-Boc-3-(3-Thienyl)-L-alanine DCHA (83825-42-7) 3-Thienyl C24H40N2O4S 452.65 Thiophene ring enhances aromatic interactions
N-Boc-3-(2-Furyl)-L-alanine DCHA (331730-08-6) 2-Furyl C24H40N2O5 436.59 Furan ring increases polarity
N-Boc-3-(2-Pyridyl)-L-alanine (71239-85-5) 2-Pyridyl C13H18N2O4 266.30 Pyridine moiety improves solubility in polar solvents
N-Boc-3-Cyclopropyl-L-alanine DCHA (89483-09-0) Cyclopropyl C11H19NO4·C12H23N 410.53 Cyclopropane enhances steric hindrance
N-Boc-3-(4-Bromophenyl)-L-alanine (62129-39-9) 4-Bromophenyl C14H18BrNO4 344.20 Bromine atom facilitates cross-coupling reactions

Key Observations:

  • Dual Boc Protection: The target compound’s dual Boc groups provide enhanced steric protection compared to mono-Boc analogs, reducing unintended side reactions during peptide elongation .
  • Substituent Effects :
    • Aromatic Groups (e.g., thienyl, furyl, pyridyl): Improve binding affinity in peptide-receptor interactions due to π-π stacking .
    • Halogenated Groups (e.g., bromophenyl): Enable post-synthetic modifications via Suzuki-Miyaura coupling .
    • Aliphatic Groups (e.g., cyclopropyl): Increase hydrophobicity, influencing membrane permeability .

Key Observations:

  • Dual Boc Protection : Requires precise pH control to avoid premature deprotection .
  • Heterocyclic Derivatives : Synthesis often involves palladium-catalyzed cross-coupling for thienyl/furyl incorporation .

Key Observations:

  • Most analogs are classified as non-hazardous but require standard lab precautions (gloves, goggles) .

Biological Activity

Dicyclohexylamine N-Boc-3-(Boc-amino)-L-alanine is a compound of interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.

Overview of this compound

This compound is a protected amino acid derivative that incorporates a dicyclohexylamine moiety and two Boc (tert-butyloxycarbonyl) protecting groups. The compound is primarily used in peptide synthesis and as a building block for more complex molecules.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Protection of Amino Groups : The amino groups are protected using Boc groups to prevent unwanted reactions during synthesis.
  • Formation of Peptide Bonds : The compound can be synthesized through standard peptide coupling techniques, often utilizing carbodiimides as coupling agents.
  • Deprotection : After the desired structure is achieved, the Boc groups can be removed under acidic conditions to yield the free amino acid or peptide.

This compound exerts its biological effects through several mechanisms:

  • Interaction with Receptors : It may interact with specific receptors or enzymes involved in various metabolic pathways.
  • Influence on Protein Synthesis : As an amino acid derivative, it can serve as a substrate for protein synthesis, potentially influencing cellular functions and signaling pathways.

Biological Effects

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Some studies suggest that derivatives of Boc-protected amino acids exhibit antimicrobial properties, potentially making them candidates for antibiotic development.
  • Antiviral Properties : There is evidence indicating that certain analogs can inhibit viral replication, particularly in retroviruses like HIV .
  • Cytotoxicity Against Tumor Cells : Compounds containing similar structural motifs have been shown to possess cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

  • Antiviral Activity Study : A study demonstrated that Boc-protected amino acid derivatives could inhibit HIV transmission to CD4+ cells. The mechanism involved blocking the viral entry into host cells, indicating potential for therapeutic applications in HIV treatment .
  • Cytotoxicity Evaluation : Research evaluating the cytotoxic effects of similar compounds showed significant inhibition of cell proliferation in tumor cell lines with IC50 values below 10 nM, suggesting strong anticancer potential .
  • Synthesis and Biological Testing : A comprehensive study highlighted the synthesis of various Boc-protected amino acids and their derivatives, assessing their biological activities. It was found that modifications in the side chains significantly affected their binding affinities and biological responses .

Comparative Analysis

CompoundBiological ActivityReference
This compoundAntiviral, Antimicrobial, Cytotoxic ,
Other Boc-protected Amino AcidsVaries; some show similar activities
Peptide DerivativesEnhanced activity against tumors

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